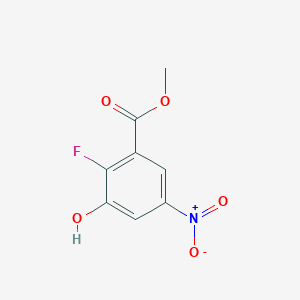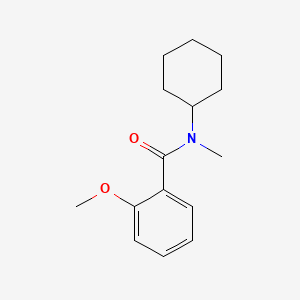
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) is a diazonium compound that features a benzenediazonium core substituted with 2,5-diethoxy and 4-(4-morpholinyl) groups. The compound is paired with a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) typically involves the diazotization of the corresponding aniline derivative. The process generally includes the following steps:
Preparation of the Aniline Derivative: The starting material, 2,5-diethoxy-4-(4-morpholinyl)aniline, is synthesized through the reaction of 2,5-diethoxyaniline with morpholine under appropriate conditions.
Diazotization: The aniline derivative is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate Salt: The diazonium salt is subsequently reacted with zinc chloride to form the trichlorozincate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild conditions.
Coupling Reactions: Often carried out in alkaline or acidic media, depending on the nature of the coupling partner.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce azo compounds, which are often brightly colored.
Reduction Reactions: Result in the formation of the corresponding aniline derivative.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction processes. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, tetrafluoroborate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, hexafluorophosphate (1-)
- Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, perchlorate (1-)
Uniqueness
Benzenediazonium, 2,5-diethoxy-4-(4-morpholinyl)-, trichlorozincate(1-) is unique due to its specific counterion, trichlorozincate, which can influence its reactivity and stability. The presence of the 2,5-diethoxy and 4-(4-morpholinyl) substituents also imparts distinct electronic and steric properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
26123-91-1 |
|---|---|
Fórmula molecular |
C14H20Cl3N3O3Zn |
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C14H20N3O3.3ClH.Zn/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;/h9-10H,3-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clave InChI |
MXKHMEOGXMKWQP-UHFFFAOYSA-K |
SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-](Cl)Cl |
Key on ui other cas no. |
26123-91-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)



![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)


![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)


octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)


